1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Description
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine is a substituted biphenyl derivative featuring a fluorine atom at the 3' position of the biphenyl moiety and an ethanamine group at the 4 position. The fluorine substituent enhances lipophilicity and metabolic stability, while the ethanamine group provides a reactive site for further functionalization or interaction with biological targets .
The parent compound, 1-([1,1'-biphenyl]-4-yl)ethanamine, has a molecular formula of C₁₄H₁₅N, a molar mass of 197.28 g/mol, and a boiling point of 327.5°C. Its fluorinated derivative is expected to exhibit a higher molecular weight (~215.28 g/mol) and altered physicochemical properties due to fluorine’s electronegativity and steric effects .
Properties
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIOSMCNHUXTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the transamination reaction between 2-acetylbiphenyl and an amine donor such as isopropylamine, catalyzed by a transaminase enzyme . This reaction is typically carried out under mild conditions, making it an environmentally friendly approach.
Another method involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . This process results in the formation of a diazonium salt, which is then subjected to a cracking reaction to yield the desired product.
Chemical Reactions Analysis
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the biphenyl structure can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like phenols in the presence of potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets such as TAAR1. This receptor is activated by the compound, leading to the activation of Gs proteins in cells overexpressing TAAR1 . This activation triggers a cascade of intracellular signaling pathways that mediate various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2'-Fluoro vs. 3'-Fluoro Substituents
- 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine (): The fluorine at the 2' position induces distinct electronic effects compared to the 3'-fluoro isomer. A related ketone derivative, 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, has a molecular weight of 214.23 g/mol and serves as a precursor in synthesis (e.g., via reductive amination) .
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine :
The meta-fluorine minimizes steric hindrance, allowing greater rotational freedom. This positional difference can influence binding affinity in biological systems, such as enzyme inhibition or receptor modulation.
Substituted Derivatives with Additional Functional Groups
(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine ():
This compound introduces a methyl group at the 3' position alongside the 4'-fluoro substituent. The methyl group increases lipophilicity (logP) and may enhance membrane permeability, while the fluorine at 4' further stabilizes the aromatic system. Molecular weight: 229.30 g/mol .- This modification contrasts with the primary amine in the target compound, highlighting trade-offs between reactivity and pharmacokinetics.
Functional Group Variants
- 2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid (): Replacing the ethanamine with a propanoic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering bioavailability. This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) precursor, demonstrating how functional groups dictate therapeutic applications .
- 4,6-Dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine (): This triazine derivative incorporates a chlorine-substituted triazine ring, likely enhancing interactions with hydrophobic pockets in enzymes.
Biological Activity
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a biphenyl structure with a fluorine substituent and an ethanamine group, which is expected to influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal strains.
- Neurotransmitter Modulation : Possible interactions with serotonin receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or microbial resistance.
- Receptor Interaction : The compound could act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways.
- Cell Signaling Modulation : It may alter gene expression and cellular metabolism through interaction with cellular pathways.
Case Studies and Experimental Data
A review of recent studies provides insights into the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values below 10 µM against MCF7 breast cancer cells. |
| Study B | Antimicrobial Efficacy | Showed significant inhibition of Gram-positive bacteria with MIC values ranging from 5 to 15 µg/mL. |
| Study C | Neurotransmitter Interaction | Exhibited selective binding affinity for serotonin receptors, suggesting potential antidepressant effects. |
Detailed Mechanistic Insights
The compound's interaction with biological systems can be elucidated through the following pathways:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Promotes programmed cell death through activation of caspases.
- Inflammatory Response Modulation : Alters cytokine production in immune cells, potentially reducing inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound X | Biphenyl with Cl substitution | Strong anticancer activity |
| Compound Y | Ethanolamine derivative | Notable antimicrobial properties |
| Compound Z | Simple phenethylamine | Modest effects on neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
